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D-[1,3-13C2]Ribose - 478511-79-4

D-[1,3-13C2]Ribose

Catalog Number: EVT-1460985
CAS Number: 478511-79-4
Molecular Formula: C5H10O5
Molecular Weight: 152.115
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,7-Dimethyl-8-ribityllumazine

Compound Description: 6,7-Dimethyl-8-ribityllumazine is a precursor in the biosynthesis of riboflavin (vitamin B2). [] This compound contains a ribityl side chain, which is derived from ribose. [] Research using a riboflavin-deficient mutant of Bacillus subtilis and labeled D-[1,3-¹³C₂]Ribose and [1,3-¹³C₂]glycerol revealed that the ribityl side chain of 6,7-dimethyl-8-ribityllumazine is biosynthetically derived from a pentose phosphate precursor. []

Relevance: 6,7-Dimethyl-8-ribityllumazine is structurally related to D-[1,3-¹³C₂]Ribose through its ribityl side chain. This side chain is directly derived from ribose, making it a key intermediate in the biosynthetic pathway of riboflavin from ribose. []

2-Deoxy-D-ribose

Compound Description: 2-Deoxy-D-ribose is a deoxy sugar derived from ribose by the replacement of a hydroxyl group at the 2' position with a hydrogen atom. [, , , ] It is a key component of DNA. [, , , ] Several studies used 2-deoxy-D-ribose as a starting material for the synthesis of various modified nucleosides and other biologically important molecules. [, , , ]

Relevance: 2-Deoxy-D-ribose belongs to the same class of compounds (pentose sugars) as D-[1,3-¹³C₂]Ribose and differs only by the absence of a hydroxyl group at the 2' position. This structural similarity makes it a useful starting material in the synthesis of various ribose derivatives, including labeled compounds like D-[1,3-¹³C₂]Ribose. [, , , ]

D-Arabinose

Compound Description: D-Arabinose is an aldopentose sugar, an epimer of ribose differing only in the configuration at the C2' carbon. [] It naturally occurs in some bacterial polysaccharides. []

Relevance: D-Arabinose is structurally very similar to D-[1,3-¹³C₂]Ribose as they are both aldopentoses and epimers at C2'. [] The Kiliani-Fischer synthesis, used for synthesizing D-[1,3-¹³C₂]Ribose, often yields a mixture of D-ribose and D-arabinose due to their similar structures and the reaction mechanism involving the formation of a new chiral center. []

D-Xylose

Compound Description: D-Xylose is another aldopentose, a constituent of hemicellulose and commonly found in plant cell walls. [, ] It finds applications in various fields like food and pharmaceuticals. [, ]

Relevance: Similar to D-arabinose, D-xylose belongs to the same chemical class (aldopentoses) as D-[1,3-¹³C₂]Ribose, indicating a close structural relationship. [, ] The papers frequently mention D-xylose alongside other related pentoses in discussions regarding the synthesis and modification of carbohydrates. [, ]

D-Lyxose

Compound Description: D-Lyxose is an aldopentose sugar and an epimer of D-xylose, found rarely in nature. [, , ]

Relevance: D-Lyxose shares the same chemical class (aldopentoses) and a similar structure with D-[1,3-¹³C₂]Ribose. [, , ] The discussion of D-lyxose in research articles highlights its relevance as a potential starting material for synthesizing modified nucleosides and carbohydrate-based molecules, similar to the applications of D-[1,3-¹³C₂]Ribose in biochemical and metabolic studies. [, , ]

Adenosine

Compound Description: Adenosine is a nucleoside composed of a ribose sugar attached to an adenine base. [, , ] It plays crucial roles in various biochemical processes, including energy transfer and signal transduction. [, , ]

Relevance: Adenosine is directly related to D-[1,3-¹³C₂]Ribose as it contains a ribose sugar moiety in its structure. [, , ] Several studies used modified adenosine analogs with alterations in the ribose moiety to investigate their biological activities and structure-activity relationships. [, , ] This connection highlights the importance of ribose modifications, such as those present in D-[1,3-¹³C₂]Ribose, in influencing the biological activity of nucleosides.

Uridine

Compound Description: Uridine is a nucleoside consisting of uracil attached to a ribose ring. [, ] It is involved in the biosynthesis of pyrimidine nucleotides. [, ] [] reported the synthesis of [2'-(13)C, 1,3-(15)N2]uridine from a labeled ribose precursor.

Relevance: Uridine is structurally related to D-[1,3-¹³C₂]Ribose through its ribose sugar component. [, ] The use of a labeled ribose precursor in the synthesis of labeled uridine further emphasizes the direct connection between the two molecules and their importance in studying nucleoside metabolism. []

2'-Deoxycoformycin (2'-dCF)

Compound Description: 2'-Deoxycoformycin is a nucleoside antitumor agent produced by Streptomyces antibioticus. [] Its structure incorporates a tetrahydroimidazo[4,5-d][1,3]diazepine system linked to a deoxyribose sugar. [] Research using ¹³C labeling revealed that the C-1 of D-ribose contributes to the aglycon portion of 2'-dCF. []

Relevance: Although not directly derived from ribose, 2'-Deoxycoformycin's biosynthesis involves the incorporation of a carbon atom from D-ribose into its structure. [] This connection emphasizes the role of ribose and its derivatives, such as D-[1,3-¹³C₂]Ribose, in the biosynthesis of complex nucleosides. []

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

Compound Description: DprE1 is an essential enzyme in Mycobacterium tuberculosis involved in the biosynthesis of cell wall arabinans. [, , , , ] It catalyzes the epimerization of decaprenylphosphoryl ribose (DPR) to decaprenylphosphoryl arabinose (DPA), a key precursor for arabinan synthesis. [, , , , ] Inhibition of DprE1 disrupts cell wall formation and leads to bacterial death, making it a target for developing new antitubercular agents. [, , , , ]

Relevance: DprE1 acts on a substrate, decaprenylphosphoryl ribose (DPR), which directly incorporates D-ribose. [, , , , ] Understanding the interaction of DprE1 with DPR, a ribose-containing substrate, is crucial in developing new antitubercular drugs. This highlights the relevance of studying ribose and its derivatives, including D-[1,3-¹³C₂]Ribose, in understanding the mechanism of action of DprE1.

Poly(ADP-ribose)

Compound Description: Poly(ADP-ribose) is a polymer of ADP-ribose units, synthesized by poly(ADP-ribose) polymerases (PARPs) using NAD+ as a substrate. [, , , ] It plays a crucial role in various cellular processes, including DNA repair, gene regulation, and apoptosis. [, , , ]

Relevance: The monomeric unit of poly(ADP-ribose), ADP-ribose, is a derivative of ribose. [, , , ] The synthesis and study of poly(ADP-ribose) analogues containing modified ribose units can provide insights into the structure-function relationships of this important biopolymer and its involvement in cellular processes. [, , , ] Therefore, understanding the structure and properties of D-[1,3-¹³C₂]Ribose is relevant in the context of poly(ADP-ribose) research.

Overview

D-[1,3-13C2]Ribose is a carbon-13 isotopically labeled form of D-ribose, a naturally occurring pentose sugar that plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and adenosine triphosphate (ATP). The incorporation of carbon-13 isotopes at positions 1 and 3 allows for detailed investigation of metabolic pathways through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This compound is particularly significant in biochemical research, enabling scientists to trace metabolic processes and understand energy production in cells.

Source

D-[1,3-13C2]Ribose can be synthesized from various starting materials, including glucose and xylose, through enzymatic and chemical reactions. The labeling with carbon-13 isotopes enhances its utility in metabolic studies by providing distinct signals in spectroscopic analyses.

Classification

D-[1,3-13C2]Ribose belongs to the class of monosaccharides and is specifically categorized as a ribofuranose. It is part of the pentose sugars that are essential for nucleotide synthesis and energy metabolism.

Synthesis Analysis

Methods

The synthesis of D-[1,3-13C2]Ribose typically involves several key steps:

  1. Starting Material: Labeled glucose or xylose serves as the precursor.
  2. Enzymatic Reactions: Specific enzymes facilitate the conversion of these sugars into ribose while incorporating carbon-13 isotopes at the desired positions.
  3. Chemical Reactions: Chemical methods may also be employed to ensure proper labeling and to achieve high yields.

Technical Details

One common synthetic route involves converting D-glucose into D-ribose through a series of reactions including oxidation, reduction, and substitution. For instance, D-glucose can be converted to a ribofuranoside derivative before undergoing hydrolysis to yield D-ribose with carbon-13 labels incorporated at specific positions .

Another method utilizes microbial fermentation where genetically engineered organisms produce labeled ribose as part of their metabolic processes, optimizing conditions for yield and purity.

Molecular Structure Analysis

Data

The incorporation of carbon-13 isotopes alters the mass spectrum and NMR signals, allowing researchers to track the compound's behavior in various biochemical pathways.

Chemical Reactions Analysis

Types of Reactions

D-[1,3-13C2]Ribose can undergo several types of chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form ribonic acid.
  • Reduction: The aldehyde group can also be reduced to form ribitol.
  • Substitution: Hydroxyl groups can participate in substitution reactions leading to various derivatives.

Technical Details

Common reagents for these reactions include nitric acid for oxidation and sodium borohydride for reduction. Substitution reactions may use acyl chlorides or alkyl halides under acidic or basic conditions. The products from these reactions include ribonic acid from oxidation and ribitol from reduction.

Mechanism of Action

Process

D-[1,3-13C2]Ribose primarily functions by integrating into cellular metabolism. It is phosphorylated to form ribose-5-phosphate (R-5-P), which is crucial for ATP production and nucleotide synthesis. This process occurs predominantly through the pentose phosphate pathway (PPP), which generates reducing equivalents in the form of NADPH.

Data

Upon administration, D-Ribose reaches peak blood concentration within approximately 36–44 minutes, enhancing cellular energy status by contributing directly to ATP synthesis.

Physical and Chemical Properties Analysis

Physical Properties

D-[1,3-13C2]Ribose is a white crystalline solid at room temperature. It is soluble in water due to its multiple hydroxyl groups.

Chemical Properties

The compound exhibits typical properties associated with carbohydrates:

  • Melting Point: Approximately 60–70 °C.
  • Solubility: Highly soluble in polar solvents like water.
  • Reactivity: Reacts with oxidizing agents and can undergo various substitution reactions depending on conditions.
Applications

D-[1,3-13C2]Ribose has several scientific applications:

  • Metabolic Studies: Used extensively in research to trace metabolic pathways and understand energy metabolism.
  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling allows for detailed structural analysis of biomolecules.
  • Pharmaceutical Research: Investigated for potential therapeutic roles in enhancing energy production in tissues under stress or ischemia.

This compound's ability to provide insights into biochemical processes makes it an invaluable tool in both clinical and laboratory settings.

Introduction to D-[1,3-<sup>13</sup>C<sub>2</sub>]Ribose

Structural Characteristics and Isotopic Labeling

D-[1,3-13C2]Ribose (CAS 478511-79-4) possesses the molecular formula 13C2C3H10O5 and a molecular weight of 152.115 g/mol, reflecting a +2 Da increase compared to unlabeled D-ribose due to the two 13C atoms [1]. The compound maintains the identical stereochemical configuration of natural D-ribose, with hydroxyl groups in the D-series orientation (3R,4R,5R) across its chiral centers. This ensures biochemical equivalence in reactions while providing detectable isotopic signatures. Like natural ribose, it exists in equilibrium between open-chain, furanose (five-membered ring), and pyranose (six-membered ring) forms, with the furanose conformation predominating in aqueous solutions—a critical feature for its biological functionality in nucleotide biosynthesis [1].

  • Physical Properties: The compound typically presents as a white to light beige crystalline powder with a melting point range of 88–92°C. It exhibits high solubility in water and slight solubility in methanol, consistent with natural ribose. Storage at refrigerated temperatures (2–8°C) is recommended to maintain stability [1] [8]. Its specific optical rotation is [α]20D -20° (c = 4 in H2O), identical to unlabeled D-ribose, confirming that isotopic substitution does not alter its chiral properties [8].

Table 1: Comparative Properties of Natural vs. Isotopically Labeled Ribose

PropertyD-RiboseD-[1,3-13C2]Ribose
Molecular FormulaC5H10O513C2C3H10O5
Molecular Weight (g/mol)150.13152.115
CAS Number50-69-1478511-79-4
Melting Point88–92°C88–92°C
Specific Rotation (°)-20 (c=4, H2O)-20 (c=4, H2O)
Isotopic AbundanceNatural (98.9% 12C)99 atom % 13C at C1/C3

Role in Carbohydrate Biochemistry and Isotopomer Studies

The strategic 13C labeling at non-adjacent positions (C1 and C3) makes this compound uniquely valuable for elucidating metabolic fluxes, particularly through the pentose phosphate pathway (PPP) and nucleotide synthesis pathways. When administered to biological systems, the 13C atoms integrate into downstream metabolites, allowing researchers to distinguish between parallel metabolic routes based on distinctive 13C positional enrichment patterns [1] [4].

  • Metabolic Pathway Tracing: In the PPP, C1 of ribose is preferentially lost as CO2 during the oxidative phase, while C3 is conserved in glycolytic intermediates. Administering D-[1,3-13C2]Ribose enables precise quantification of:
  • Nucleotide Synthesis: Incorporation into ATP, GTP, and nucleic acids via phosphoribosyl pyrophosphate (PRPP) [1].
  • Transketolase/Transaldolase Activities: The labeling pattern in sedoheptulose-7-phosphate or fructose-6-phosphate reveals reversible carbon rearrangements unique to these enzymes [4].
  • Anaplerotic Fluxes: Entry into the Krebs cycle via pyruvate or acetyl-CoA derivatives [4].Studies using isotopically labeled lactate ([2,3-13C2]lactate) have demonstrated complementary approaches where ribose labeling provides pathway-specific insights not obtainable with glucose tracers [4].

  • Spectroscopic Applications:

  • NMR Spectroscopy: The 13C nuclei at C1 and C3 generate distinct chemical shifts and coupling patterns. The non-adjacent labeling minimizes 13C-13C scalar coupling complexities, simplifying spectra for conformational analysis of ribose-containing molecules like RNA or cofactors [1] [5].
  • Mass Spectrometry: The +2 Da mass shift enables sensitive detection of ribose-derived metabolites in complex biological matrices. When paired with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows absolute quantification of metabolic fluxes using isotopomer analysis, even in challenging samples like lignocellulosic biomass [1] [7].

Table 2: Research Applications of D-[1,3-13C2]Ribose

Application DomainSpecific Use CasesDetection Method
Pentose Phosphate PathwayQuantifying oxidative vs. non-oxidative fluxes13C NMR, GC-MS
Nucleotide SynthesisTracing 13C incorporation into RNA/DNA precursorsLC-MS, Isotope Ratio MS
Metabolic DisordersInvestigating inborn errors affecting nucleotide salvageTandem MS, Isotopomer profiling
Structural BiologyConformational analysis of ribose in RNA/protein complexesMulti-dimensional 13C NMR

Historical Development of Isotopically Labeled Monosaccharides

The synthesis of isotopically labeled monosaccharides emerged in the mid-20th century alongside advances in nuclear magnetic resonance and metabolic biochemistry. Early efforts focused on uniformly labeled 14C-glucose for basic metabolic mapping. However, the complexity of carbohydrate metabolism necessitated position-specific labeling to decipher pathway branching points, leading to techniques for regioselective 13C introduction [5] [6].

  • Synthetic Milestones:
  • 1950s–1970s: Development of chemical and enzymatic methods for 13C introduction, including molybdate-catalyzed epimerization, Kiliani-Fischer chain extension, and boronate-assisted separations. These enabled early production of singly labeled sugars like [1-13C]glucose [5].
  • 1980s–1990s: Advancements in asymmetric synthesis and enzymatic transformations (e.g., aldolase-catalyzed condensations) facilitated multi-position labeling. The first doubly labeled ribose variants ([1,2-13C2], [5-13C]) became commercially available but faced challenges in achieving non-adjacent labels like the 1,3-pattern due to technical constraints in controlling isotopic incorporation [5].
  • 2000s–Present: Improved chiral catalysts and genetically engineered enzymes enabled cost-effective production of stereospecifically labeled compounds like D-[1,3-13C2]Ribose. This period also saw standardized quality controls via NMR and MS to verify isotopic enrichment and positional fidelity [1] [5].

  • Analytical and Technological Synergy: The evolution of labeled monosaccharides paralleled advancements in detection technologies. High-field NMR (>600 MHz) resolved complex isotopomer patterns, while GC-MS and LC-MS methods achieved sensitivity for tracing low-abundance metabolites. For example, the use of 13C6-glucose as an internal standard in GC-MS wood sugar analysis demonstrated how labeled monosaccharides improved quantification accuracy in complex matrices [7]. These developments transformed D-[1,3-13C2]Ribose from a chemical curiosity to an indispensable tool for systems biology.

Table 3: Historical Progression of Key Isotopically Labeled Monosaccharides

DecadeLabeled MonosaccharidesKey InnovationsResearch Impact
1950–1960U-14C GlucoseRadiochemical synthesisBasic carbohydrate catabolism mapping
1970–1980[1-13C] Glucose, [6-13C] RiboseMolybdate-catalyzed epimerizationInitial flux studies in glycolysis/PPP
1990–2000[U-13C6] Glucose, [1,2-13C2] RiboseMicrobial fermentation with 13C-sourcesComprehensive metabolic network analysis
2000–PresentD-[1,3-13C2] Ribose, [2,3-13C2] LactateChiral catalysts; Engineered enzymesPosition-specific pathway flux quantification

Properties

CAS Number

478511-79-4

Product Name

D-[1,3-13C2]Ribose

IUPAC Name

(3R,4R,5R)-(2,4-13C2)oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

152.115

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1,5+1

InChI Key

SRBFZHDQGSBBOR-VNDXAVFTSA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Synonyms

Ribose-1,3-13C2; D-(-)-Ribose-1,3-13C2;

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